

# Technical Profile of TCO-PEG3-acid

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**Compound Focus:** Tco peg3 CH2conhs

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TCO-PEG3-acid is a bifunctional chemical reagent widely used in bioconjugation for drug development and chemical biology. Its core components are a **trans-cyclooctene (TCO)** group and a terminal **carboxylic acid**, connected by a triethylene glycol (PEG3) spacer [1].

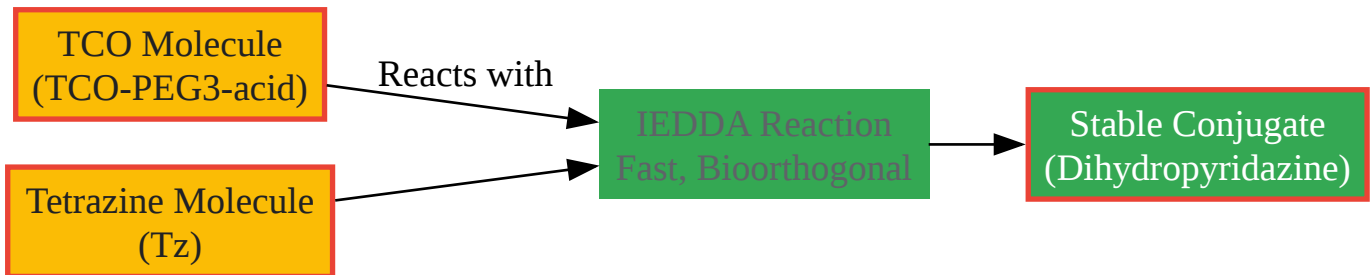
The table below summarizes its key characteristics:

Property	Description
IUPAC Name	Information not available in search results
Other Identifiers	CAS: 2141981-86-2 (from [1]); Catalog: HY-140015-50mg (from [2])
Molecular Formula	Information not available in search results
Molecular Weight	Information not available in search results

| **Key Functional Groups** | • **trans-Cyclooctene (TCO)**: Reacts with tetrazines via IEDDA. • **Carboxylic Acid (COOH)**: Reacts with primary amines to form stable amide bonds [1]. | | **Primary Applications** | • Synthesis of Antibody-Drug Conjugates (ADCs) [1]. • Construction of PROTACs (as a PEG-based linker) [3] [4]. • General bioorthogonal labeling and bioconjugation [5] [1]. | | **Storage & Stability** | **Short half-life**; not recommended for long-term storage as it naturally isomerizes to less reactive cis-cyclooctene (CCO) [1]. |

## Core Chemical Principle and Applications

The high value of this reagent stems from the **Inverse Electron-Demand Diels-Alder (IEDDA)** reaction between its TCO group and tetrazine groups.



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*The IEDDA "click" reaction between TCO and Tetrazine enables specific bioconjugation.*

- **Exceptional Selectivity and Speed:** The IEDDA reaction is bioorthogonal, meaning it occurs rapidly and selectively under physiological conditions without interfering with native biological processes [5]. This makes it ideal for applications in living systems.
- **Role of the PEG Spacer:** The PEG3 linker improves the compound's solubility in aqueous solutions and increases the distance between connected molecules, which can help preserve their biological activity [6].

## Key Experimental Workflows

Here are detailed methodologies for two primary use cases, demonstrating how TCO-PEG3-acid is employed in practice.

### Conjugation with an Antibody or Protein

This protocol outlines the steps to conjugate TCO-PEG3-acid to a protein (e.g., an antibody) via its primary amines, followed by labeling with a tetrazine-modified payload [1] [6].

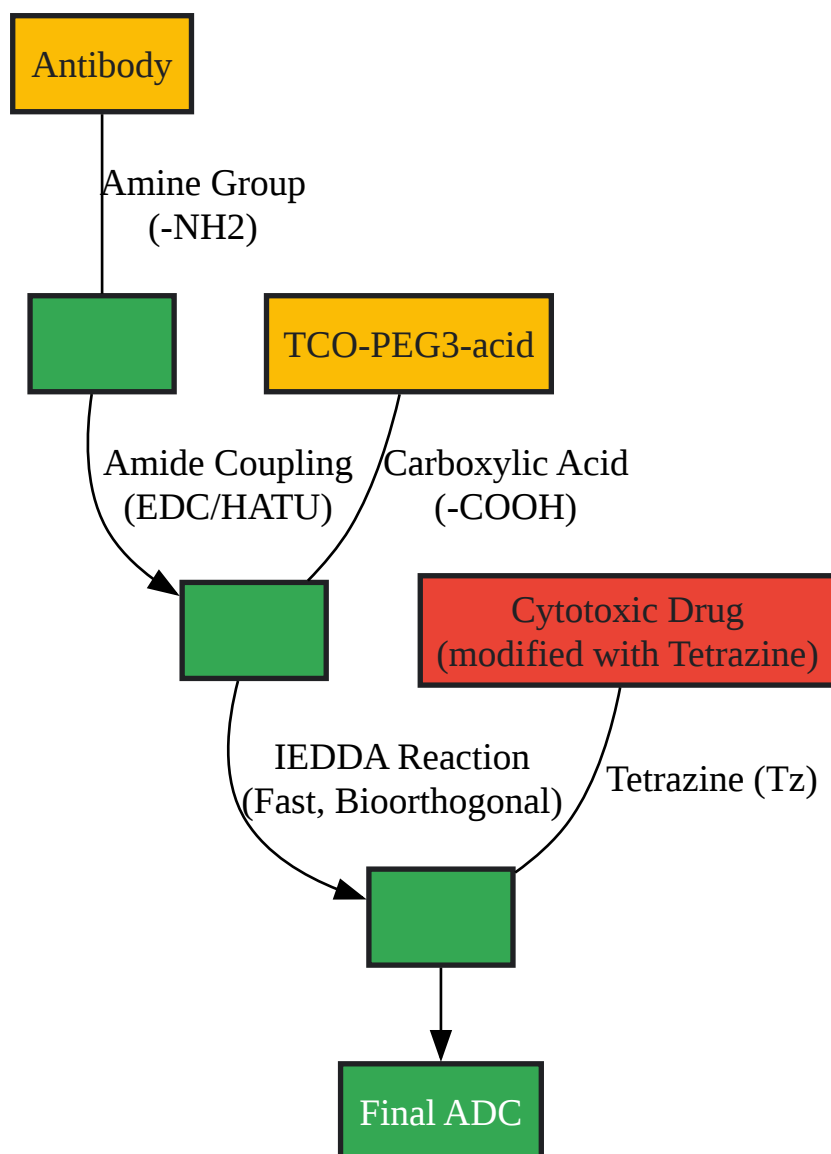
#### Step-by-Step Protocol:

- **Activation of Carboxylic Acid:** Dissolve TCO-PEG3-acid in an anhydrous solvent like DMSO. Activate the carboxylic acid group by adding coupling reagents such as **EDC** (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) and **HATU** (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1].
- **Reaction with Protein:** Mix the activated TCO ester with the target protein in a suitable buffer (e.g., PBS, pH 7.0-8.5). The activated ester will react with primary amine groups (lysine side chains or the N-terminus) on the protein to form a stable amide bond. Incubate for 30-60 minutes at room temperature.
- **Purification:** Remove excess, unreacted TCO reagent and byproducts from the protein conjugate using a desalting column, dialysis, or tangential flow filtration.
- **Conjugation with Payload:** Incubate the TCO-modified protein with a tetrazine-functionalized molecule (e.g., a drug, fluorophore, or other protein). Use a **1.0 to 1.5 molar excess** of the tetrazine reagent to ensure high conjugation efficiency [6].
- **Final Purification and Analysis:** Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods. Analyze the product by SDS-PAGE and SEC to confirm conjugation success and complex integrity [6].

## Synthesis of an Antibody-Drug Conjugate (ADC) Linkage

TCO-PEG3-acid can serve as a critical component in constructing ADCs, linking a targeting antibody to a cytotoxic drug [1].

### Workflow Diagram:



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*Workflow for constructing an ADC using TCO-PEG3-acid and IEDDA chemistry.*

## Critical Technical Notes for Researchers

- **Stability is a Key Limitation:** The TCO group is **not stable for long-term storage** as it isomerizes to the less reactive cis-cyclooctene (CCO) [1]. Use fresh reagents, and verify the reactivity of stored TCO compounds before use.
- **Verify Conjugation Efficiency:** Always use analytical methods like SDS-PAGE mobility shift assays or HPLC-SEC to confirm the efficiency of both the initial TCO modification and the final IEDDA conjugation [7] [6].

- **Reaction Kinetics:** The IEDDA reaction between TCO and tetrazine is exceptionally fast, with reported rate constants reaching up to  $10^7 \text{ M}^{-1}\text{s}^{-1}$  [5]. This allows for rapid conjugation even at low concentrations.

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